N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide
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Overview
Description
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a methylsulfonyl group, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate halogenated compound.
Introduction of Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.
Attachment of Nitrophenoxy Group: The nitrophenoxy group is attached through a nucleophilic substitution reaction involving 4-nitrophenol and an appropriate alkylating agent.
Formation of Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The benzothiazole ring and nitrophenoxy group can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole and nitrophenoxy derivatives.
Scientific Research Applications
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, enzyme activity, and gene expression, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-3-(2-thienyl)acrylamide
- N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-phenylbutanamide
- N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-N’-phenylurea
Uniqueness
N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenoxy group, in particular, differentiates it from other benzothiazole derivatives, providing unique opportunities for chemical modifications and applications.
Properties
Molecular Formula |
C17H15N3O6S2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-(4-nitrophenoxy)propanamide |
InChI |
InChI=1S/C17H15N3O6S2/c1-10(26-12-5-3-11(4-6-12)20(22)23)16(21)19-17-18-14-8-7-13(28(2,24)25)9-15(14)27-17/h3-10H,1-2H3,(H,18,19,21) |
InChI Key |
APYCJZULHJNKAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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